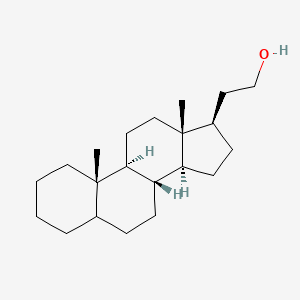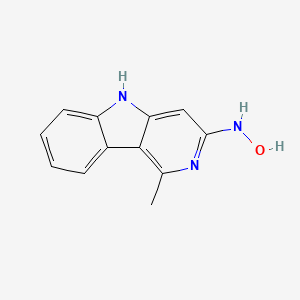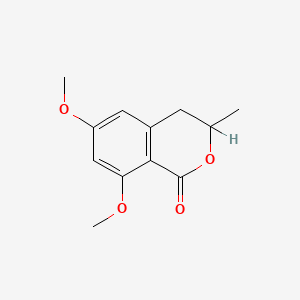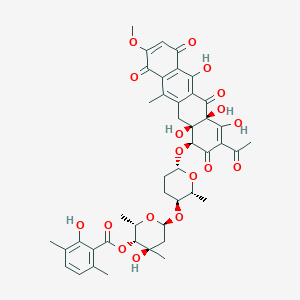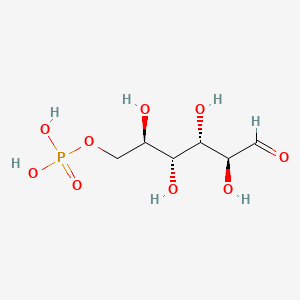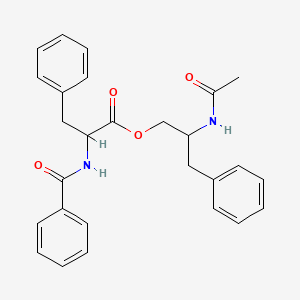
Patriscabratine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Patriscabratine is a natural product found in Patrinia scabra with data available.
Applications De Recherche Scientifique
Anticancer Activity
Patriscabratine, an alkaloid isolated from plants like Patrinia scabra Bunge, has shown significant promise in the field of cancer research. The total synthesis and study of its stereoisomers have revealed varying levels of anticancer efficacy in different cell lines. Specifically, the (R, S) stereoisomer of patriscabratine exhibited the strongest anticancer effects in vitro against cell lines such as T47D, MDA-MB231, HL60, Hela, and SGC-7901 (Yuan, Wang, & Sun, 2010). Additionally, patriscabratine has been identified as the target of a natural product consensus pharmacophore strategy, indicating its potential for further antitumor activity research (Lei et al., 2012).
Cytotoxic Activity
Research on patriscabratine has also delved into its cytotoxic properties. A study conducted on the methanol extract of the Bangladeshi medicinal plant Acrostichum aureum isolated patriscabratine and tested it for cytotoxic activity. The compound showed moderate cytotoxicity against various cancer cell lines, including AGS, MDA-MB-231, and MCF-7 cells. It also displayed apoptotic effects on AGS cells, comparable to those of the positive control, cycloheximide (Uddin, Grice, & Tiralongo, 2012).
Propriétés
Nom du produit |
Patriscabratine |
|---|---|
Formule moléculaire |
C27H28N2O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2-acetamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C27H28N2O4/c1-20(30)28-24(17-21-11-5-2-6-12-21)19-33-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,30)(H,29,31) |
Clé InChI |
UBQCFEASTTXIKB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Synonymes |
patriscabratine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



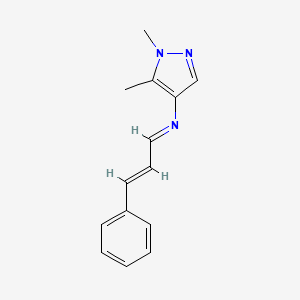
![N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1234265.png)
